molecular formula C18H25Cl2N3 B3085772 1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1158306-90-1

1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B3085772
CAS No.: 1158306-90-1
M. Wt: 354.3 g/mol
InChI Key: BNAFMNHUQFGEDN-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a pyridin-4-ylmethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

The synthesis of 1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the piperidine ring, followed by the introduction of the benzyl and pyridin-4-ylmethyl groups. One common method involves the reaction of 1-benzylpiperidin-4-amine with pyridin-4-ylmethyl chloride under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The final product is often purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

1-Benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The benzyl and pyridin-4-ylmethyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors.

    Pathways Involved: The pathways involved include signal transduction cascades that regulate cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-Benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-benzylpiperidin-4-amine and N-[(pyridin-4-yl)methyl]piperidin-4-amine share structural similarities.

    Uniqueness: The presence of both benzyl and pyridin-4-ylmethyl groups in the same molecule provides unique chemical properties and biological activities, distinguishing it from other piperidine derivatives.

    Comparison: Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-benzyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3.2ClH/c1-2-4-17(5-3-1)15-21-12-8-18(9-13-21)20-14-16-6-10-19-11-7-16;;/h1-7,10-11,18,20H,8-9,12-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFMNHUQFGEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=NC=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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